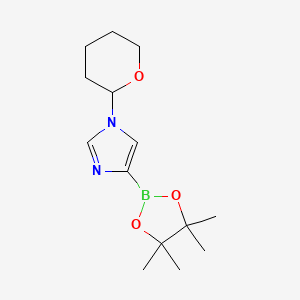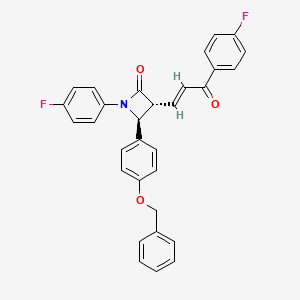![molecular formula C10H23N3 B13355559 rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) is a complex organic compound featuring a pyrrolidine ring substituted with dimethylmethanamine groups
Métodos De Preparación
The synthesis of 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrolidine derivatives with dimethylmethanamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylmethanamine groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. Specific pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) include other pyrrolidine derivatives and dimethylmethanamine-substituted compounds. What sets this compound apart is its unique stereochemistry and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Conclusion
1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) is a compound of significant interest due to its versatile applications and unique properties
Propiedades
Fórmula molecular |
C10H23N3 |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-[(3S,4S)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-9-5-11-6-10(9)8-13(3)4/h9-11H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
LCPDRGOLBARZTM-UWVGGRQHSA-N |
SMILES isomérico |
CN(C)C[C@@H]1CNC[C@H]1CN(C)C |
SMILES canónico |
CN(C)CC1CNCC1CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


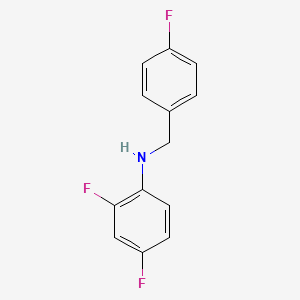
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13355507.png)
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
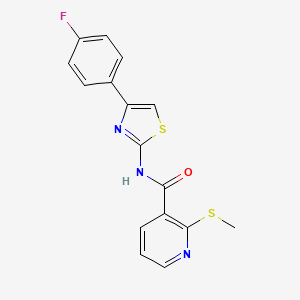

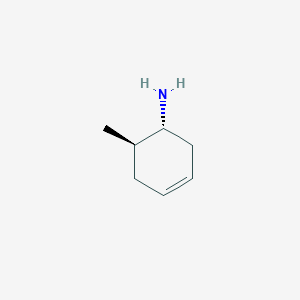
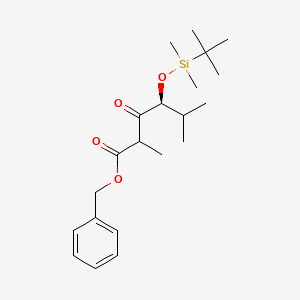
![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
